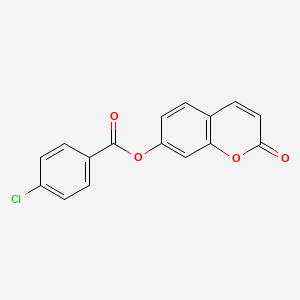

2-oxo-2H-chromen-7-yl 4-chlorobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate is a coumarin derivative synthesized via esterification of 7-hydroxycoumarin with 4-chlorobenzoyl chloride . Its structure features a planar coumarin core (2H-chromen-2-one) linked to a 4-chlorobenzoyl group, forming a conformation stabilized by intramolecular C–H⋯O hydrogen bonds and π–π stacking interactions between the coumarin and benzene rings . The compound exhibits notable anticancer activity, as demonstrated in vitro evaluations using human cancer cell lines, with mechanisms linked to apoptosis induction and kinase inhibition . Crystallographic studies (R = 0.035) confirm its molecular geometry, while computational analyses (DFT/RB3LYP) validate electronic properties, including a HOMO–LUMO energy gap of 4.44 eV .

Preparation Methods

The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. The reaction is typically carried out in dichloromethane using a slight excess of triethylamine at 20°C for 1 hour. This method yields the ester in 88% yield .

Chemical Reactions Analysis

2-oxo-2H-chromen-7-yl 4-chlorobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.

Oxidation and Reduction: The chromenone core can undergo oxidation and reduction reactions, altering its electronic properties.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-oxo-2H-chromen-7-yl 4-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The chromenone core can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its diverse biological activities. Additionally, it can regulate reactive oxygen species and inhibit tumor angiogenesis, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Substituent Effects on Electronic and Structural Properties

The electronic and structural characteristics of coumarin derivatives are highly sensitive to substituents. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (Cl, F): The 4-chloro and 4-fluoro substituents enhance polarity and electron-withdrawing effects, modulating reactivity.

- HOMO-LUMO Gaps: The target compound’s HOMO-LUMO gap (4.44 eV) suggests moderate kinetic stability compared to the propionate analog, which exhibits a wider range (3.3–9.8 eV) due to its simpler alkyl substituent . Lower gaps correlate with higher chemical reactivity, making the propionate derivative less stable .

- Crystal Packing: The 4-chlorobenzoate derivative’s crystal structure is stabilized by intermolecular C–H⋯O bonds and π–π interactions (centroid distances: 3.57–3.59 Å), absent in the fluorinated analog due to weaker F-mediated interactions .

Computational and Spectroscopic Insights

- DFT/RB3LYP Calculations: For the 4-chlorobenzoate derivative, torsion angles between coumarin and benzoate rings (observed: 65.3°; computed: 55.47–68.34°) highlight conformational flexibility .

- Hirshfeld Surface Analysis: The 4-chlorobenzoate exhibits 12.3% contribution from Cl⋯H interactions, absent in the propionate analog, underscoring halogen-dependent supramolecular architecture .

Biological Activity

2-Oxo-2H-chromen-7-yl 4-chlorobenzoate is a synthetic compound derived from the coumarin family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its anticancer and antifungal activities.

Synthesis

The compound is synthesized through an O-acylation reaction involving 7-hydroxy-2H-chromen-2-one and 4-chlorobenzoyl chloride in the presence of triethylamine. The reaction yields this compound in an impressive 88% yield. Characterization techniques such as mass spectrometry, IR, UV–Vis, and NMR spectroscopy confirm the structure of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. Notably, it exhibits significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 9.54 µM , indicating potent activity. Comparatively, a coumarin-containing ketone derivative demonstrated even stronger activity with an IC50 of 0.47 µM .

Table 1: Anticancer Activity of Coumarin Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 9.54 |

| Coumarin-containing ketone | MCF-7 | 0.47 |

Additionally, the compound shows selectivity towards tumor-associated carbonic anhydrase IX (hCA IX) over the cytosolic hCA I isoform, with a reported inhibition constant (Ki) of 21.8 nM .

Antifungal Activity

The biological activity of related coumarin derivatives has also been evaluated for antifungal properties. For instance, derivatives similar to this compound have shown effective inhibition against several plant pathogens such as Alternaria solani and Botrytis cinerea, with EC50 values ranging from 2.90 to 5.56 µg/mL . This suggests a promising avenue for agricultural applications.

Table 2: Antifungal Activity of Related Compounds

| Compound | Pathogen | EC50 (µg/mL) |

|---|---|---|

| Ester derivative of coumarin | Alternaria solani | 2.90 |

| Ester derivative of coumarin | Botrytis cinerea | 5.56 |

Case Studies

A notable study conducted by Becerra et al. (2021) provided comprehensive insights into the synthesis and characterization of this compound along with its anticancer effects on MCF-7 cells . The study's findings underscore the potential for developing new therapeutic agents based on coumarin derivatives.

Another investigation into related compounds revealed their efficacy against multiple fungal pathogens, demonstrating that structural modifications can enhance biological activity significantly .

Q & A

Q. Basic: What synthetic methodologies are recommended for preparing 2-oxo-2H-chromen-7-yl 4-chlorobenzoate?

Answer:

The compound is synthesized via esterification of 7-hydroxycoumarin derivatives with 4-chlorobenzoyl chloride. A conductively heated sealed-vessel reactor under reflux conditions (methanol/chloroform, 5 hours) optimizes yield and purity. Reaction progress is monitored via TLC or HPLC, with purification by recrystallization (e.g., methanol) .

Q. Basic: What spectroscopic and crystallographic techniques validate its structural integrity?

Answer:

- Spectroscopy:

- 1H/13C NMR confirms substitution patterns (e.g., ester carbonyl at ~165 ppm).

- IR identifies key functional groups (C=O stretch at ~1730 cm⁻¹ for ester, lactone at ~1700 cm⁻¹).

- Crystallography:

Single-crystal X-ray diffraction (SXRD) resolves bond lengths (e.g., C7–O ester bond: ~1.36 Å) and angles. SHELXL refines anisotropic displacement parameters, with hydrogen bonding (e.g., C–H···O) stabilizing the crystal lattice .

Q. Advanced: How to address anisotropic displacement discrepancies during crystallographic refinement?

Answer:

Use SHELXL’s RIGU and SIMU restraints to model anisotropic displacement for disordered atoms. For severe outliers, validate data quality via Rint (<5%) and CC1/2 (>90%). Cross-check with WinGX’s ORTEP visualization to confirm thermal ellipsoid orientations .

Q. Advanced: How to design in vitro assays for evaluating anticancer activity?

Answer:

- Cell Lines: Use human cancer cell lines (e.g., MCF-7, HeLa) with non-cancerous controls (e.g., HEK-293).

- Dose Range: Test 1–100 μM concentrations over 48–72 hours.

- Metrics: Measure IC50 via MTT assay, apoptosis via flow cytometry (Annexin V/PI staining), and ROS generation via DCFH-DA .

Q. Advanced: How to resolve contradictions in reported hydrogen-bonding motifs across crystallographic studies?

Answer:

- Data Comparison: Align unit cell parameters (e.g., space group P21/c ) and hydrogen-bond geometries (e.g., D–H···A distances).

- Software Tools: Use Platon to validate intermolecular interactions and Mercury to overlay structures. Discrepancies may arise from solvent inclusion (e.g., methanol vs. acetone) or temperature-dependent packing .

Q. Basic: What solvents and temperature conditions optimize recrystallization?

Answer:

Methanol, ethanol, or acetone at 40–60°C yield high-purity crystals. Slow cooling (0.5°C/min) minimizes defects. For X-ray studies, use solvent-drop diffusion with dichloromethane/hexane .

Q. Advanced: How to analyze π–π stacking interactions in the crystal lattice?

Answer:

- Distance Metrics: Measure centroid-to-centroid distances (3.5–4.0 Å) and dihedral angles (<10°) between coumarin and chlorophenyl rings.

- Software: Use CrystalExplorer to generate Hirshfeld surfaces, highlighting π–π contacts (red regions on dnorm maps) .

Q. Basic: What computational methods predict electronic properties for structure-activity relationships (SAR)?

Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps.

- Docking Studies: Use AutoDock Vina to simulate binding to targets (e.g., topoisomerase II) .

Q. Advanced: How to troubleshoot low yields in esterification reactions?

Answer:

- Catalyst Screening: Test DMAP or H2SO4 for acid-catalyzed reactions.

- Moisture Control: Use anhydrous solvents and molecular sieves.

- Reaction Monitoring: Employ in situ FTIR to detect ester carbonyl formation (~1730 cm⁻¹) .

Q. Advanced: What strategies validate purity for pharmacological studies?

Answer:

Properties

IUPAC Name |

(2-oxochromen-7-yl) 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-12-5-1-11(2-6-12)16(19)20-13-7-3-10-4-8-15(18)21-14(10)9-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYOATOHSLRGGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.